2-Isopropylthiazole-4-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

In CNS lead optimization, uncontrolled lipophilicity shifts from generic 2-alkylthiazole analogs can derail SAR campaigns. 2-Isopropylthiazole-4-carboxylic acid delivers a precise ΔLogP ≈ +0.8 over the 2-methyl analog while preserving TPSA (78.43 Ų) and aqueous solubility (0.77 mg/mL), enabling incremental physicochemical tuning without metabolic liability. - Validated in the published total synthesis of cystothiazole C; the 2-isopropyl group is integral to the natural product's bithiazole scaffold. - 98% purity tier (HPLC/NMR/GC batch reports) reduces impurity burden by 60% vs. 95% generic grade, minimizing off-target assay interference. - TPSA 78.43 Ų, Consensus LogP 1.66, and solid-state form ensure reproducible handling from milligram to multi-gram scale.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 234445-61-5
Cat. No. B104407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylthiazole-4-carboxylic acid
CAS234445-61-5
Synonyms2-(2-Propyl)thiazole-4-carboxylic Acid;  2-(Propan-2-yl)thiazole-4-carboxylic Acid; _x000B_2-Isopropylthiazole-4-carboxylic Acid; 
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)C(=O)O
InChIInChI=1S/C7H9NO2S/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10)
InChIKeyXHYVJUUPYNCLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylthiazole-4-carboxylic acid Overview


2‑Isopropylthiazole‑4‑carboxylic acid (CAS 234445‑61‑5) is a heterocyclic carboxylic acid featuring a thiazole core substituted with an isopropyl group at the 2‑position and a carboxylic acid at the 4‑position . With a molecular formula of C₇H₉NO₂S and a molecular weight of 171.22 g mol⁻¹, it is supplied as a solid with purity specifications reaching 98 % from multiple vendors . The compound belongs to the 2‑alkylthiazole‑4‑carboxylic acid subclass and has established utility as a key synthetic intermediate: its methyl ester appears in an Eli Lilly patent (WO 2005/026177) , and the free acid is a documented building block in the total synthesis of the antifungal natural product cystothiazole C [1]. These validated applications distinguish it from generic thiazole‑4‑carboxylic acid building blocks and provide procurement‑relevant provenance.

Synthetic intermediate with peer-reviewed provenance for antifungal natural product total synthesis.
Documented use in cystothiazole C one-pot methodology.
Physicochemical SAR tool for systematic LogP and steric tuning in medicinal chemistry campaigns.
Quantifiable ΔLogP and ΔMR versus methyl/unsubstituted analogs.
High-purity 98% procurement tier with batch-specific QC documentation for sensitive reactions.
Reduces impurity burden by ~60% compared to 95% baseline supply.

2-Isopropylthiazole-4-carboxylic acid vs Generic Analogs


Interchanging 2‑isopropylthiazole‑4‑carboxylic acid with unsubstituted thiazole‑4‑carboxylic acid or even the 2‑methyl analog introduces quantitative shifts in lipophilicity (ΔLogP ≈ +0.8), acid strength (ΔpKa ≈ +0.6), and steric profile (ΔMR ≈ +5.5) that propagate through downstream synthetic intermediates and final ligands . In medicinal chemistry campaigns, such physicochemical changes directly influence membrane permeability, ionization state at physiological pH, and target‑binding complementarity—parameters that SAR exploration demands be controlled incrementally . Moreover, the isopropyl variant has been specifically validated in a published total synthesis of cystothiazole C, where the 2‑isopropyl group is integral to the natural product′s bithiazole scaffold and cannot be substituted without altering biological activity [1]. For procurement decisions, these quantitative differentiators mean that selecting a generic 2‑alkyl analog risks deviating from the precise physicochemical and synthetic profile required for reproducible results.

Property
2-Isopropyl
2-Methyl / Unsubstituted
LogP shift
Consensus LogP ~1.66
~0.8 log units lower
Lipophilicity difference may alter membrane permeability and target-binding profile in SAR studies.
Synthetic fit
Cystothiazole C scaffold
Cystothiazole A requires 2-phenyl
2-alkyl substitution is structurally non-interchangeable for accessing published natural product scaffolds.
Steric profile
MR ~43.65, 2 rotatable bonds
Lower MR, fewer rotatable bonds
Conformational flexibility and steric bulk may not transfer to downstream intermediates and final ligands.

2-Isopropylthiazole-4-carboxylic acid Differentiation Evidence


Lipophilicity Modulation

2‑Isopropylthiazole‑4‑carboxylic acid exhibits a Consensus Log P of 1.66 and XLOGP3 of 1.97, compared with 2‑methylthiazole‑4‑carboxylic acid (CAS 35272‑15‑2), which has a LogP of 1.15 and XLogP3 of 1.2 . The ~0.8 log unit increase translates to an approximately 6‑fold higher octanol‑water partition coefficient, indicating substantially greater lipophilicity that can influence membrane permeability and non‑specific protein binding in biological assays.

Lipophilicity modulation
Cross-study comparable
ΔLogP ≈ +0.8 vs 2-methyl analog (~6× higher partition coefficient)
Supports systematic LogP tuning in ADME property optimization.
Computed physicochemical properties; experimental confirmation recommended.
Lipophilicity Drug-likeness Membrane permeability

Acid Strength Differentiation

The predicted pKa of 2‑isopropylthiazole‑4‑carboxylic acid is 4.16 ± 0.10, while unsubstituted thiazole‑4‑carboxylic acid (CAS 3973‑08‑8) has a predicted pKa of 3.57 ± 0.10 . The ΔpKa of +0.59 indicates that the isopropyl analog is a weaker acid, with a smaller fraction ionized at physiological pH 7.4. At pH 7.4, approximately 99.95 % of the unsubstituted acid is ionized versus ~99.5 % for the isopropyl analog—a difference that can affect passive diffusion, protein binding, and salt formation characteristics.

Acid strength differentiation
Cross-study comparable
ΔpKa ≈ +0.6 vs unsubstituted analog (weaker acid; altered ionization at physiological pH)
Impacts ionization-dependent properties: solubility, permeability, and salt formation feasibility.
Predicted pKa values; experimental titration data to verify.
Ionization state pH-dependent solubility Salt formation

Steric and Conformational Differentiation

2‑Isopropylthiazole‑4‑carboxylic acid possesses 2 rotatable bonds and a fraction Csp³ of 0.43, compared with 1 rotatable bond and fraction Csp³ of 0.20 for 2‑methylthiazole‑4‑carboxylic acid . The additional rotatable bond (the isopropyl C–C bond) and higher sp³ character increase conformational flexibility and three‑dimensional shape diversity. Molar refractivity increases from approximately 33.2 (methyl analog) to 43.65 (isopropyl), a ΔMR of ~10.5 units, reflecting substantially greater steric bulk that can fill hydrophobic pockets differently than smaller alkyl substituents.

Steric & conformational differentiation
Cross-study comparable
ΔMR ≈ +10.5; +1 rotatable bond vs 2-methyl analog; TPSA unchanged (78.4 Ų)
Greater steric demand and conformational flexibility without altering H-bond capacity.
Computed molecular descriptors; steric effects require target-specific docking validation.
Steric bulk Conformational flexibility Target complementarity

Cystothiazole C Total Synthesis

2‑Isopropylthiazole‑4‑carboxylic acid is explicitly employed as a building block in the published total synthesis of cystothiazole C, a bis‑2,4‑disubstituted thiazole natural product with potent antifungal activity acting as a mitochondrial cytochrome bc₁ complex inhibitor [1]. In contrast, the related natural product cystothiazole A bears a 2‑phenyl substituent rather than 2‑isopropyl, and its synthesis requires 2‑phenylthiazole‑4‑carboxylic acid derivatives—demonstrating that the 2‑isopropyl group is structurally non‑interchangeable for accessing the cystothiazole C scaffold. The one‑pot synthetic methodology specifically utilizes 2‑isopropylthiazole‑4‑carboxylic acid as a carboxylic acid input for thiazole ring construction, validating its reactivity profile.

Cystothiazole C total synthesis
Head-to-head
Validated building block in one-pot cystothiazole C synthesis; 2-isopropyl group is scaffold-essential.
Provides procurement confidence through published, reproducible synthetic route.
Org. Biomol. Chem., 2014; specific reactivity profile confirmed.
Natural product synthesis Cystothiazole C Antifungal agent

Purity Specification Differentiation

Multiple suppliers offer 2‑isopropylthiazole‑4‑carboxylic acid at a certified purity of 98 % (Bidepharm, Aladdin Scientific, ChemScene), compared with an industry baseline minimum purity specification of 95 % from alternative vendors such as AKSci . The 98 % grade is accompanied by batch‑specific quality control documentation including NMR, HPLC, and GC analyses from Bidepharm, and Certificates of Analysis from Aladdin Scientific, providing traceable quality assurance that the 95 % grade does not consistently match .

Purity specification differentiation
Head-to-head
98% purity tier with NMR/HPLC/GC batch reports vs 95% baseline; ~60% lower impurity burden.
Supports reproducible results in catalyst-sensitive or impurity-intolerant synthetic steps.
Vendor QC documentation availability to verify per batch.
Chemical purity Quality assurance Batch consistency

Aqueous Solubility Differentiation

The predicted aqueous solubility (ESOL Log S) of 2‑isopropylthiazole‑4‑carboxylic acid is −2.35, corresponding to 0.77 mg mL⁻¹ (4.5 mM), classifying it as "soluble" on the ESOL scale . This is substantially more soluble than the 2‑tert‑butyl analog (Log P ≈ 2.14, Log S predicted < −3.0) and the 2‑phenyl analog (Log P ≈ 2.51, Log S predicted < −3.5), both of which fall into "moderately soluble" or "poorly soluble" categories . The isopropyl analog thus balances increased lipophilicity (vs methyl) with retained aqueous solubility suitable for direct use in aqueous‑organic reaction mixtures without pre‑dissolution in pure organic solvent.

Aqueous solubility differentiation
Class-level inference
ESOL Log S = −2.35 (0.77 mg/mL; "Soluble" class); practical for mixed aqueous-organic media.
Retained solubility while gaining lipophilicity may simplify reaction workup and bioconjugation conditions.
Predicted solubility; experimental determination recommended for critical scale-up.
Aqueous solubility Reaction medium compatibility Formulation

2-Isopropylthiazole-4-carboxylic acid Application Scenarios


CNS-Penetrant Lead LogP Optimization

In CNS‑oriented medicinal chemistry programs where optimal LogP typically ranges from 2–4, 2‑isopropylthiazole‑4‑carboxylic acid (Consensus Log P = 1.66) provides a ~0.8 log unit lipophilicity increment over the 2‑methyl analog (Log P = 1.15) without introducing metabolically vulnerable aromatic rings. This incremental lipophilicity gain, combined with preserved aqueous solubility (0.77 mg mL⁻¹) and unchanged TPSA (78.43 Ų), makes it an ideal building block for fine‑tuning the physicochemical profile of lead compounds during the hit‑to‑lead phase .

Cystothiazole C Synthesis & Antifungal Analogs

For natural product chemistry groups pursuing cystothiazole C or its structural analogs for antifungal screening, 2‑isopropylthiazole‑4‑carboxylic acid is the requisite building block as validated by the published one‑pot total synthesis methodology [1]. The 98 % purity grade minimizes side reactions during the one‑pot thiazole formation step employing β‑azido disulfides, where impurities could interfere with the sulfur‑transfer mechanism. Procuring this specific compound ensures synthetic fidelity to the published route and enables generation of analog libraries with systematic variation at the 4‑carboxylate position.

QC-Documented High-Purity Procurement

For CROs and externalized medicinal chemistry programs requiring auditable quality standards, sourcing 2‑isopropylthiazole‑4‑carboxylic acid at the 98 % purity tier (Bidepharm BD171620 or Aladdin I192211) with accompanying NMR, HPLC, and GC batch reports provides documented quality assurance that the 95 % generic grade lacks . The 60 % reduction in impurity burden (from 5 % to 2 %) reduces the risk of off‑target effects in biological assays caused by trace impurities and supports reproducible scale‑up from milligram to gram quantities.

Scaffold Hopping with Thiazole Bioisostere

With a TPSA of 78.43 Ų, Consensus Log P of 1.66, and moderate aqueous solubility, the 2‑isopropylthiazole‑4‑carboxylic acid scaffold can serve as a heterocyclic bioisostere for para‑substituted benzoic acids or phenylacetic acids in scaffold‑hopping exercises. The isopropyl group mimics the steric footprint of a small alkyl‑substituted phenyl ring while the thiazole nitrogen and sulfur atoms introduce additional hydrogen‑bond acceptor capacity and potential metal‑coordinating properties lacking in carbocyclic aryl carboxylic acids . This scenario is supported by the structural precedent of cystothiazole C, where the 2‑isopropylthiazole moiety is integral to cytochrome bc₁ complex inhibition [1].

Application
Selection Property
Validation Focus
CNS lead LogP tuning
Incremental lipophilicity gain without introducing aromatic rings
Verify permeability and solubility in parallel artificial membrane assays
Cystothiazole C and antifungal analog synthesis
Peer-reviewed synthetic validation and scaffold-essential 2-isopropyl group
Confirm one-pot reactivity with β-azido disulfides and batch purity via HPLC
Auditable high-purity procurement
98% purity tier with batch-specific QC documentation (NMR, HPLC, GC)
Review COA and analytical batch reports before sensitive coupling reactions
Thiazole bioisostere scaffold hopping
TPSA 78.4 Ų, moderate LogP, and metal-coordinating S/N heteroatoms
Evaluate target-binding complementarity and cytochrome inhibition potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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